molecular formula C18H18ClN3O4S B2892003 N'-[(4-chlorophenyl)methyl]-N-{[3-(thiophene-2-carbonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide CAS No. 874805-75-1

N'-[(4-chlorophenyl)methyl]-N-{[3-(thiophene-2-carbonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide

Cat. No.: B2892003
CAS No.: 874805-75-1
M. Wt: 407.87
InChI Key: KHLMMFLXYNNTIH-UHFFFAOYSA-N
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Description

N’-[(4-chlorophenyl)methyl]-N-{[3-(thiophene-2-carbonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Scientific Research Applications

N’-[(4-chlorophenyl)methyl]-N-{[3-(thiophene-2-carbonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials with specific properties, such as conductivity or fluorescence.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(4-chlorophenyl)methyl]-N-{[3-(thiophene-2-carbonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to first synthesize the oxazolidinone ring, followed by the introduction of the thiophene-2-carbonyl group. The final step involves the coupling of the 4-chlorophenylmethyl group with the ethanediamide backbone under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N’-[(4-chlorophenyl)methyl]-N-{[3-(thiophene-2-carbonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N’-[(4-chlorophenyl)methyl]-N-{[3-(thiophene-2-carbonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds containing the thiophene ring, such as thiophene-2-carboxylic acid.

    Oxazolidinones: Compounds with the oxazolidinone ring, such as linezolid.

    Chlorophenyl Compounds: Compounds with the chlorophenyl group, such as chloramphenicol.

Uniqueness

N’-[(4-chlorophenyl)methyl]-N-{[3-(thiophene-2-carbonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide is unique due to its combination of these three distinct structural motifs, which confer specific chemical and biological properties not found in simpler analogs.

Properties

IUPAC Name

N'-[(4-chlorophenyl)methyl]-N-[[3-(thiophene-2-carbonyl)-1,3-oxazolidin-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O4S/c19-13-5-3-12(4-6-13)10-20-16(23)17(24)21-11-15-22(7-8-26-15)18(25)14-2-1-9-27-14/h1-6,9,15H,7-8,10-11H2,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHLMMFLXYNNTIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(N1C(=O)C2=CC=CS2)CNC(=O)C(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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